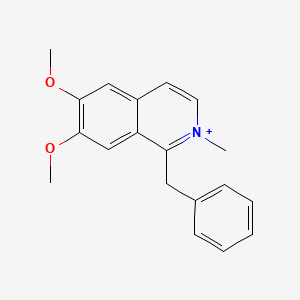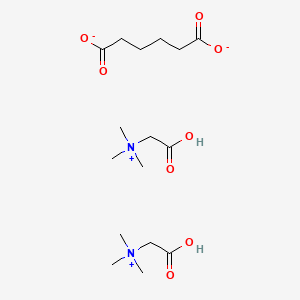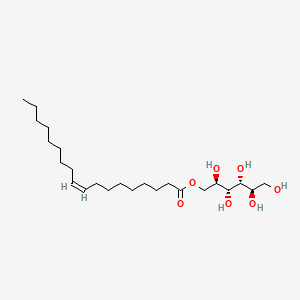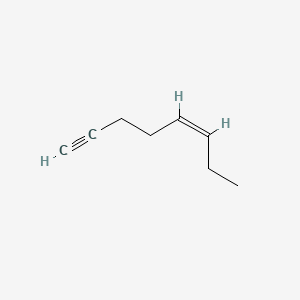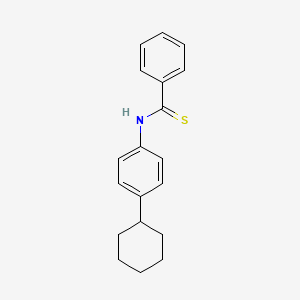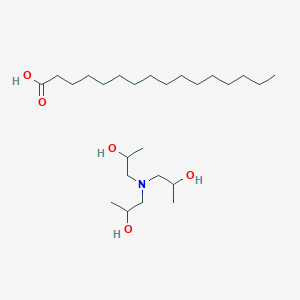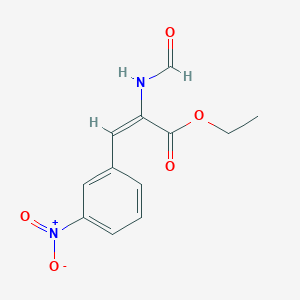
Ethyl 2-formamido (3-nitrophenyl) acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-formamido (3-nitrophenyl) acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group, a formamido group, and a nitrophenyl group attached to an acrylate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formamido (3-nitrophenyl) acrylate typically involves the reaction of ethyl acrylate with 3-nitroaniline in the presence of a formylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
Ethyl 2-formamido (3-nitrophenyl) acrylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acrylates with various functional groups.
科学研究应用
Ethyl 2-formamido (3-nitrophenyl) acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
作用机制
The mechanism of action of ethyl 2-formamido (3-nitrophenyl) acrylate involves its interaction with biological molecules. The nitrophenyl group can participate in electron transfer reactions, while the formamido group can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl 2-phenylacrylate: Lacks the nitro and formamido groups, making it less reactive in certain chemical reactions.
Methyl 2-formamido (3-nitrophenyl) acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-nitrophenylacrylate:
Uniqueness
This compound is unique due to the presence of both the formamido and nitrophenyl groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
136986-61-3 |
|---|---|
分子式 |
C12H12N2O5 |
分子量 |
264.23 g/mol |
IUPAC 名称 |
ethyl (E)-2-formamido-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12N2O5/c1-2-19-12(16)11(13-8-15)7-9-4-3-5-10(6-9)14(17)18/h3-8H,2H2,1H3,(H,13,15)/b11-7+ |
InChI 键 |
KGAVPMFRCZKWJU-YRNVUSSQSA-N |
手性 SMILES |
CCOC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC=O |
规范 SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



